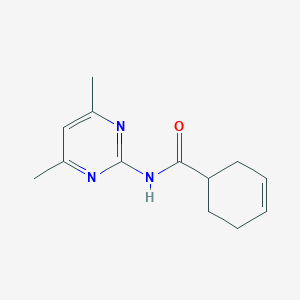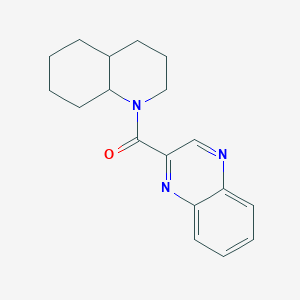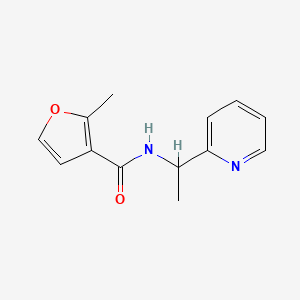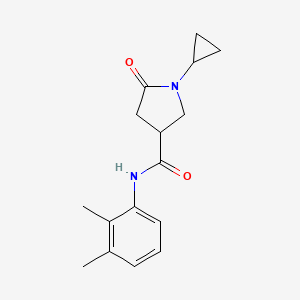
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone, also known as MPMP, is a chemical compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been investigated for its potential use as a treatment for depression, anxiety, and other neurological disorders.
Wirkmechanismus
The mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields of medicine. However, its limited solubility in water and potential toxicity at high doses may present limitations for some experiments.
Zukünftige Richtungen
There are several future directions for research on (4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential use as a treatment for neurological disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Furthermore, its potential use as a therapeutic agent for cancer and viral infections warrants further investigation.
Synthesemethoden
The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone involves the reaction of 2-chloronicotinic acid with 4-methyl-1-phenylpiperazine in the presence of a base. The resulting intermediate is then subjected to a coupling reaction with 2-chloro-1-(4-methylpiperazin-1-yl)ethanone, followed by reduction with sodium borohydride to yield (4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone.
Eigenschaften
IUPAC Name |
(4-methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-19-11-12-20(17(21)15-9-5-6-10-18-15)16(13-19)14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFPZFMVVUFEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)





![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)

![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)


![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)